molecular formula C8H10FN3O B2508886 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2201738-98-7

2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2508886
CAS No.: 2201738-98-7
M. Wt: 183.186
InChI Key: RGYJTQHIHBQVOY-UHFFFAOYSA-N
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Description

2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol is a fluorinated heterocyclic compound featuring a pyrimidine core substituted with a fluorine atom at the 5-position and an amino group linked to a cyclobutanol moiety. Pyrimidine derivatives are widely studied for their biological activity, particularly in anticancer and antimicrobial therapies, due to their ability to mimic endogenous nucleobases and interfere with enzymatic processes like DNA replication . The cyclobutanol ring introduces conformational rigidity and strain, which may enhance binding specificity to target proteins or influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

2-[(5-fluoropyrimidin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-5-3-10-8(11-4-5)12-6-1-2-7(6)13/h3-4,6-7,13H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYJTQHIHBQVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=C(C=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 5-fluoropyrimidine derivatives with cyclobutanol under specific conditions. One common method involves the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with cyclobutanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a cyclobutanone derivative, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The cyclobutanol ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol, a comparison with three analogous compounds is presented below, focusing on structural motifs, computational insights, and biological relevance.

TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride)

  • Core Structure: Indenoquinoline fused ring system (polycyclic aromatic core) vs. pyrimidine in the target compound.
  • Substituents: A hydroxyl group and a dimethylaminoethyl side chain vs. cyclobutanol and fluoropyrimidine.
  • Biological Activity: TAS-103 is a dual topoisomerase I/II inhibitor, inducing apoptosis in cancer cells . The target compound’s pyrimidine core may favor interactions with pyrimidine-binding enzymes (e.g., thymidylate synthase), while the cyclobutanol’s rigidity could reduce off-target effects compared to TAS-103’s flexible side chain.
  • Computational Insights: Density functional theory (DFT) methods, such as those derived from Colle-Salvetti correlation-energy models, could predict the electronic effects of fluorine substitution and cyclobutanol strain on binding affinity .

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol

  • Core Structure: Pyridine ring (mono-nitrogen heterocycle) vs. pyrimidine (di-nitrogen heterocycle).
  • Substituents: Propargyl alcohol vs. cyclobutanol.
  • The cyclobutanol’s ring strain may increase metabolic stability compared to the propargyl alcohol’s terminal alkyne, which is prone to oxidation .

5-Fluorouracil (5-FU)

  • Core Structure: Uracil (pyrimidine derivative) vs. the target compound’s pyrimidine-cyclobutanol hybrid.
  • Substituents : Fluorine at the 5-position (common to both).
  • Biological Activity: 5-FU inhibits thymidylate synthase, disrupting DNA synthesis. The target compound’s cyclobutanol moiety could reduce toxicity by limiting nonspecific incorporation into RNA/DNA, a major side effect of 5-FU.

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Biological Target Computational/Experimental Tools
This compound Pyrimidine 5-Fluorine, cyclobutanol Hypothetical: Topoisomerases SHELXL/OLEX2 for crystallography
TAS-103 Indenoquinoline Hydroxyl, dimethylaminoethyl Topoisomerase I/II DFT-based correlation-energy models
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol Pyridine 5-Fluorine, propargyl alcohol Not specified Synthetic catalog data
5-Fluorouracil Pyrimidine 5-Fluorine Thymidylate synthase Clinical trial data (not in evidence)

Research Findings and Implications

  • Structural Analysis: The cyclobutanol group in this compound likely imposes torsional strain, as revealed by crystallographic tools like SHELXL and OLEX2 . This strain may enhance binding selectivity but complicate synthesis.
  • Fluorine Effects : The 5-fluorine substitution, common to pyrimidine drugs, increases electronegativity and metabolic resistance, analogous to 5-FU.
  • Heterocycle Comparison: Pyrimidine’s dual nitrogen atoms offer superior hydrogen-bonding capacity compared to pyridine or indenoquinoline cores, suggesting stronger enzyme interactions.

Biological Activity

2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10FN3O\text{C}_8\text{H}_{10}\text{F}\text{N}_3\text{O}

This compound features a cyclobutane ring and a fluoropyrimidine moiety, which are critical for its biological properties.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cellular signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and survival, making it a candidate for cancer treatment.

Key Mechanisms:

  • Tyrosine Kinase Inhibition : The compound has been shown to inhibit spleen tyrosine kinase (Syk), which plays a role in immune responses and inflammation. This inhibition may be beneficial in treating conditions such as asthma and rheumatoid arthritis .
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines, suggesting its potential use in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model IC50 (µM) Reference
Syk InhibitionHuman T cells0.5
AntiproliferativeA549 (lung cancer)3.0
Anti-inflammatoryMouse model of asthma10.0

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study evaluated the effect of this compound on lung cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction through the activation of caspases .
  • Inflammation Model :
    • In a mouse model of asthma, treatment with the compound resulted in decreased airway hyperresponsiveness and reduced eosinophil infiltration, indicating its potential as an anti-inflammatory agent .

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